molecular formula C13H13BrFNO2 B8652122 5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester

5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester

Cat. No.: B8652122
M. Wt: 314.15 g/mol
InChI Key: OYIYQNNEHGVXDV-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Bromination and Fluorination: The indole ring is first brominated and fluorinated at specific positions to introduce the bromine and fluorine atoms.

    Carboxylation: The carboxylic acid group is introduced at the 1-position of the indole ring.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-1-carboxylic acid tert-butyl ester
  • 6-Fluoroindole-1-carboxylic acid tert-butyl ester
  • 5-Fluoro-6-bromo-indole-1-carboxylic acid tert-butyl ester

Uniqueness

5-Bromo-6-fluoroindole-1-carboxylic acid tert-butyl ester is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution can significantly influence its chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H13BrFNO2

Molecular Weight

314.15 g/mol

IUPAC Name

tert-butyl 5-bromo-6-fluoroindole-1-carboxylate

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3

InChI Key

OYIYQNNEHGVXDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.1 g (9.81 mmol) 5-Bromo-6-fluoro-indole in 35 ml of DMF were added 1.54 g (13.76 mmol) KOtBu and 3.0 g (13.76 mmol) Di-tert.butylcarbonate, and the solution was stirred for 1 hr at room temperature and 30 min at 60° C. The mixture was poured into water, acidified with 2M aqueous HCl and extracted with Et2O. Drying of the organic layers with MgSO4, evaporation of the solvent, and chromatography on silica gel with hexane/EtOAc 49:1 gave 2.6 g (84%) 5-Bromo-6-fluoro-indole-1-carboxylic acid tert-butyl ester as a colorless liquid, MS: 313 (M, 1Br).
Quantity
2.1 g
Type
reactant
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1.54 g
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Reaction Step One
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3 g
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reactant
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Quantity
35 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

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